PRN-1008
Overview
Description
PRN1008 is a potent, selective and reversible covalent inhibitor of BTK ((IC50 = 1.3 ± 0.5 nM).) with extended PD effects in vivo. PRN1008 was safe and well tolerated after single and 10 day dosing in humans. Dosing to achieve > 90% occupancy after a dose results in consistent and prolonged target occupancy. BTK target coverage with a daily dose of ≥300mg reached therapeutic levels based on translational studies in a rat model of arthritis. These data support continued development of PRN1008 as a therapeutic agent for rheumatoid arthritis.
Scientific Research Applications
Aurora Kinase Inhibition
This compound is related to Aurora kinase inhibitors, specifically targeting Aurora A, a protein implicated in cancer cell proliferation. The inhibition of Aurora A kinase is a potential therapeutic strategy in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Novel Piperazine-linked Compounds
Efficient synthesis methods have been developed for piperazine-linked compounds, like the one , using bis(benzofuran-enaminone) hybrid as a key intermediate. These synthesis methods are crucial for creating compounds for pharmaceutical research and development (Mekky et al., 2021).
Role in Heterocyclic Synthesis
This compound is part of a broader category of chemicals used in the synthesis of various heterocyclic compounds. Such compounds are foundational in medicinal chemistry for the development of new drugs (Ho & Suen, 2013).
Antimicrobial Activity
Certain derivatives similar to this compound have shown potent antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Potential as Antipsychotic Drugs
Related compounds with piperazine and pyrimidine structures have been evaluated for their potential as antipsychotic agents. This is significant for mental health treatment research (Raviña et al., 2000).
Synthesis of Isoxazolines and Isoxazoles
Methods for synthesizing isoxazolines and isoxazoles from compounds like (S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile have been developed, expanding the toolkit for creating diverse pharmaceutical compounds (Rahmouni et al., 2014).
Antitumor Activity
Similar compounds have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines, suggesting potential applications in cancer therapy (Naito et al., 2005).
Mechanism of Action
Target of Action
The primary target of CHEMBL3979355 is the Tyrosine-protein kinase BTK (Bruton’s tyrosine kinase) . BTK is a crucial enzyme in the B cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells, a type of white blood cell.
Mode of Action
CHEMBL3979355 acts as an inhibitor of BTK . It binds to the BTK enzyme, preventing it from performing its function. This inhibition disrupts the B cell antigen receptor signaling pathway, leading to changes in B cell activity.
Biochemical Pathways
B cell antigen receptor signaling pathway . This pathway is crucial for the development and functioning of B cells, and its disruption can have significant effects on the immune response .
Result of Action
The inhibition of BTK by CHEMBL3979355 disrupts the B cell antigen receptor signaling pathway, leading to changes in B cell activity. This can have a range of effects at the molecular and cellular level, potentially impacting the immune response .
Biochemical Analysis
Biochemical Properties
CHEMBL3979355 has been shown to inhibit BTK, a key enzyme involved in the B-cell receptor signaling pathway . The interaction between CHEMBL3979355 and BTK is likely to involve binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The inhibition of BTK by CHEMBL3979355 can have significant effects on cellular processes. BTK plays a crucial role in B-cell development and activation, and its inhibition can potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CHEMBL3979355 involves its binding to BTK, leading to the inhibition of this enzyme . This can result in changes in gene expression and cellular signaling pathways, particularly those involved in B-cell activation and function .
Properties
IUPAC Name |
(E)-2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFREMLXLZNHE-GRBCXPRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40FN9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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